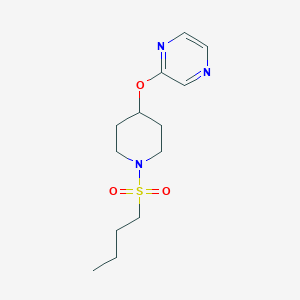

2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine

Description

Properties

IUPAC Name |

2-(1-butylsulfonylpiperidin-4-yl)oxypyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3S/c1-2-3-10-20(17,18)16-8-4-12(5-9-16)19-13-11-14-6-7-15-13/h6-7,11-12H,2-5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNQASUDXYYIKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC(CC1)OC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra.

Biochemical Pathways

Given the anti-tubercular activity of similar compounds, it’s plausible that this compound may interfere with the metabolic pathways of mycobacterium tuberculosis.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting potential antimicrobial effects.

Biological Activity

The compound 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and experimental findings.

Chemical Structure and Properties

The structure of 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine includes a piperidine ring substituted with a butylsulfonyl group and a pyrazine moiety. This structural configuration is believed to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's unique structure allows for binding to various molecular targets, potentially leading to inhibition or modulation of their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activity Data

Case Studies and Research Findings

Several studies have investigated the biological effects of 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine:

- Cytotoxicity Assay : A study reported that at concentrations above 10 µM, the compound exhibited significant cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. The mechanism was linked to apoptosis induction through the mitochondrial pathway .

- Enzyme Inhibition Studies : Research demonstrated that the compound effectively inhibited the activity of a specific enzyme involved in inflammation pathways. The inhibition was dose-dependent, with an IC50 value determined at 5 µM, suggesting promising therapeutic applications in inflammatory diseases .

- Receptor Interaction : Another study highlighted the compound's ability to bind selectively to a target receptor, showing an IC50 value of 50 nM. This indicates strong potential for modulating receptor-mediated pathways in various biological contexts .

Discussion

The diverse biological activities exhibited by 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine underscore its potential as a lead compound in drug development. Its mechanisms of action through enzyme inhibition and receptor modulation provide avenues for further exploration in therapeutic applications.

Comparison with Similar Compounds

Pyrazole-Sulfonamide Derivatives

2-((1-((3-Methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (Compound 2)

- Structure : Features a 3-methylpyrazole-sulfonyl group instead of butylsulfonyl.

- Synthesis : Prepared via GP1 reaction between 3-methyl-1H-pyrazole-4-sulfonyl chloride and 2-(piperidin-4-yloxy)pyrazine hydrochloride in THF.

- Molecular Formula : C₁₃H₁₈N₅O₃S (MW: 324.11 g/mol).

- Key Data : HRMS confirmed the molecular ion [M+H]⁺ at 324.1128 .

- 2-((1-((1H-Pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine (Compound 3) Structure: Unsubstituted pyrazole-sulfonyl group. Synthesis: Similar to Compound 2 but using 1H-pyrazole-4-sulfonyl chloride. Molecular Formula: C₁₁H₁₄N₅O₃S (MW: 296.08 g/mol).

Alkyl-Substituted Pyrazole-Sulfonamides

Compounds 8–12 () feature bulkier substituents on the pyrazole ring, such as ethyl, propyl, and tert-butyl groups. For example:

- Compound 12 : 2-((1-((3-(Tert-Butyl)-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Piperidine-Pyrazine Derivatives with Alternative Linkers

Ethyl 1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate hydrochloride

1-(4-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine

Physicochemical and Analytical Comparisons

Analytical Consistency : All compounds in –2 were characterized via HRMS, ¹H/¹³C NMR, and UPLC-MS, ensuring structural fidelity . The target compound’s butylsulfonyl group likely increases hydrophobicity compared to pyrazole-sulfonamides, which may influence pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-((1-(butylsulfonyl)piperidin-4-yl)oxy)pyrazine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the piperidine core can be sulfonylated using butylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM) . The pyrazine-oxy moiety may be introduced via Mitsunobu coupling (using diethyl azodicarboxylate and triphenylphosphine) between 2-hydroxypyrazine and sulfonylated piperidine. Optimization includes controlling temperature (0–25°C), stoichiometry (1:1.2 molar ratio of piperidine to sulfonylating agent), and solvent polarity to minimize side products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodology : Use a combination of 1H/13C NMR to verify the butylsulfonyl group (δ ~3.2 ppm for SO2CH2 and δ ~1.5–0.9 ppm for butyl chain protons) and the pyrazine-oxy linkage (δ ~4.5–5.0 ppm for piperidinyl-O-pyrazine protons). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+) with an exact mass matching C13H22N3O3S (calc. 316.1432). X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology : Store under inert gas (argon) at 2–8°C in amber vials to prevent hydrolysis of the sulfonyl group or oxidation of the pyrazine ring. Stability tests via HPLC purity checks (C18 column, acetonitrile/water gradient) should be conducted monthly to detect degradation products (>98% purity threshold) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies?

- Methodology :

- Dose-Response Reproducibility : Use standardized assays (e.g., kinase inhibition assays with ATP concentrations fixed at 10 µM) .

- Cellular Context : Compare activity in different cell lines (e.g., HEK293 vs. HeLa) to assess cell-specific permeability or off-target effects.

- Metabolite Profiling : Perform LC-MS/MS to identify active metabolites that may contribute to discrepancies .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound?

- Methodology :

- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) on the pyrazine ring to reduce logP from ~2.5 to <2.0, enhancing solubility.

- Prodrug Design : Mask the sulfonyl group with enzymatically cleavable esters (e.g., acetyl) to improve oral bioavailability.

- In Vitro Microsomal Stability Assays : Use liver microsomes (human/rat) to quantify metabolic half-life and guide structural modifications .

Q. How can computational modeling aid in predicting off-target interactions?

- Methodology :

- Molecular Docking : Screen against the ChEMBL database using AutoDock Vina to identify potential off-target kinases or GPCRs.

- Molecular Dynamics (MD) Simulations : Simulate binding to the primary target (e.g., PI3Kγ) over 100 ns to assess binding mode stability.

- Free Energy Perturbation (FEP) : Quantify binding affinity changes for mutations in the target’s active site .

Q. What analytical techniques are critical for detecting trace impurities in bulk synthesis?

- Methodology :

- UPLC-MS/MS : Detect impurities at <0.1% levels using a BEH C18 column (1.7 µm particles) with a 5–95% acetonitrile gradient.

- NMR Relaxation Editing : Suppress signals from the main compound to amplify impurity peaks (e.g., residual butylsulfonyl chloride).

- Elemental Analysis : Verify sulfur and nitrogen content within ±0.3% of theoretical values to confirm purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.